Cas no 23560-70-5 (2-[(4-chlorophenoxy)methyl]benzoic Acid)

2-[(4-chlorophenoxy)methyl]benzoic Acid structure
23560-70-5 structure
Product Name:2-[(4-chlorophenoxy)methyl]benzoic Acid
Numero CAS:23560-70-5
MF:C14H11ClO3
MW:262.688343286514
CID:1414659
PubChem ID:817994
Update Time:2025-04-20

2-[(4-chlorophenoxy)methyl]benzoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(4-chlorophenoxy)methyl]benzoic Acid
    • 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane
    • 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane
    • &lt
    • 4-Chlor-phenyl&gt
    • -&lt
    • 2-carboxy-benzyl&gt
    • -aether
    • 2-(4-chlorophenoxymethyl)benzoic acid
    • 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane
    • 2-(4-chlorophenoxymethyl)-benzoic acid
    • 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane
    • CTK2I7468
    • o-(p-Chlorphenoxymethyl)-benzoesaeure
    • 2-&lt
    • 4-Chlor-phenoxymethyl-benzoesaeure
    • Oxirane, 2-[(4-chlorophenoxy)methyl]-2-(1,1-dimethylethyl)-
    • 2-[4-Chlor-phenoxymethyl-benzoesaeure
    • 2-(4-chlorophenoxymethyl)-2-tert.-butyloxirane
    • 2-(4-chlorophenoxy-methyl)-2-tert.-butyl-oxirane
    • 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane; < 4-Chlor-phenyl> -< 2-carboxy-benzyl> -aether; 2-(4-chlorophenoxymethyl)benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane; CTK2I7468; o-(p-Chlorphenoxymethyl)-benzoesaeure; 2-< 4-Chlor-phenoxymethyl-benzoesaeure; Oxirane, 2-[(4-
    • 23560-70-5
    • AE-641/11702947
    • AKOS005067941
    • 2-((4-chlorophenoxy)methyl)benzoic acid
    • Inchi: 1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
    • Chiave InChI: HAHXHVBOEOOXNS-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)OCC1C=CC=CC=1C(=O)O

Proprietà calcolate

  • Massa esatta: 262.0396719g/mol
  • Massa monoisotopica: 262.0396719g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 274
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 46.5Ų
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti